Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol is a complex organic molecule with a unique structure. It features multiple chiral centers and a fused ring system, making it an interesting subject for chemical research and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol typically involves several steps:
Formation of the Pyrano[3,4-b][1,4]dioxin Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of Methoxy and Methyl Groups: These groups are usually introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Phenylmethoxy Group: This step can be achieved through etherification reactions, often using phenylmethanol and a suitable activating agent like tosyl chloride.
Final Functionalization: The hydroxyl group at the 8-position is typically introduced through selective reduction or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride to modify specific functional groups.
Substitution: Performing nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of new functional groups like halides or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its unique structure.
Biological Pathways: Investigated for its role in modulating biological pathways.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic properties in treating various diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agricultural chemicals.
Mechanism of Action
The mechanism of action of (2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol involves its interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-methoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol
- (2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-ethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol
Uniqueness
The presence of the phenylmethoxy group in (2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable molecule for research and application.
Properties
IUPAC Name |
2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O7/c1-17(20-3)18(2,21-4)25-15-14(24-17)13(19)11-23-16(15)22-10-12-8-6-5-7-9-12/h5-9,13-16,19H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGIPCRVIQCDPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2C(O1)C(COC2OCC3=CC=CC=C3)O)(C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.